REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8]([CH3:10])([CH3:9])[C:6](=O)[NH:5][C:3]1=[O:4].[CH2:11]=[O:12].[BrH:13]>C(O)(=O)C.C(Cl)Cl>[Br:13][CH2:6][N:5]1[C:11](=[O:12])[C:8]([CH3:10])([CH3:9])[N:2]([CH3:1])[C:3]1=[O:4]
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)NC(=O)C1(C)C
|
Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 80° for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heated for a further 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0°
|
Type
|
WASH
|
Details
|
The methylene chloride phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from t-butyl methyl ether/hexane
|
Type
|
CUSTOM
|
Details
|
the crystallizate was dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrCN1C(N(C(C1=O)(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |